molecular formula C18H15N3O B2636130 (E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(p-tolyl)propanenitrile CAS No. 1351366-34-1

(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(p-tolyl)propanenitrile

Cat. No.: B2636130
CAS No.: 1351366-34-1
M. Wt: 289.338
InChI Key: AKVFZAZJCMUJGT-NBVRZTHBSA-N
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Description

(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(p-tolyl)propanenitrile is a useful research compound. Its molecular formula is C18H15N3O and its molecular weight is 289.338. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research into benzimidazole derivatives, such as the one , has led to the development of various synthetic pathways that enhance the diversity of these compounds. A study by Mabkhot et al. (2010) describes a facile synthesis method for benzimidazole derivatives incorporating thieno[2,3-b]thiophene moieties. This method could be relevant for synthesizing compounds with similar structural features to the specified molecule, highlighting the versatility and applicability of benzimidazole derivatives in chemical synthesis Mabkhot, Y., Abd Elshafy Kheder, N., & Al-Majid, A. (2010). Molecules.

Corrosion Inhibition

Compounds with benzimidazole moieties have been explored for their corrosion inhibition properties. Ammal et al. (2018) investigated the effect of substitution and temperature on the corrosion inhibition capabilities of benzimidazole bearing 1,3,4-oxadiazoles, demonstrating the potential of such compounds to protect metals from corrosion. This suggests that related compounds could also possess corrosion inhibition properties, useful in material science and engineering applications Ammal, P., Prajila, M., & Joseph, A. (2018). Journal of Environmental Chemical Engineering.

Fluorescence and Photophysical Properties

Benzimidazole derivatives are also of interest in the field of photophysics due to their fluorescent properties. Boulebd et al. (2018) synthesized benzimidazol-2-aminonicotinonitrile and -2-aminoisophthalonitrile hybrids, demonstrating intense blue fluorescence and high fluorescent quantum yields. This research indicates the potential use of structurally similar compounds in the development of fluorescent materials or probes Boulebd, H., Ismaili, L., Khatyr, A., May, A., & Belfaitah, A. (2018). Monatshefte für Chemie - Chemical Monthly.

Catalysis and Organic Transformations

In organic chemistry, benzimidazole compounds serve as catalysts or intermediates in various reactions. For instance, the stereoselective C2-vinylation of imidazoles with phenyl propynenitrile, as studied by Wei and Tang (2009), exemplifies the utility of benzimidazole derivatives in facilitating organic transformations. This could imply that similar compounds might find applications in catalytic processes or synthetic organic chemistry Wei, D., & Tang, M. (2009). The Journal of Physical Chemistry A.

Properties

IUPAC Name

(Z)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)-3-(4-methylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O/c1-12-7-9-13(10-8-12)17(22)14(11-19)18-20-15-5-3-4-6-16(15)21(18)2/h3-10,22H,1-2H3/b17-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYBGXGSKJXIZLZ-VKAVYKQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=C(C#N)C2=NC3=CC=CC=C3N2C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C(\C#N)/C2=NC3=CC=CC=C3N2C)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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